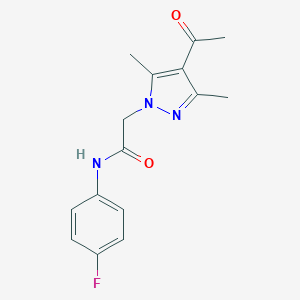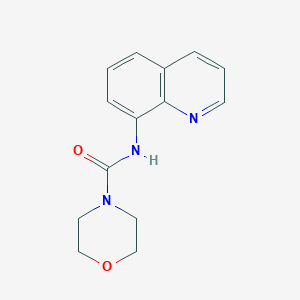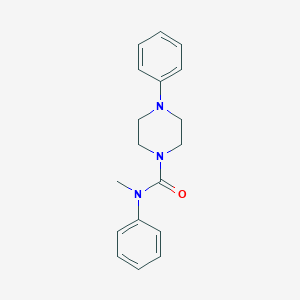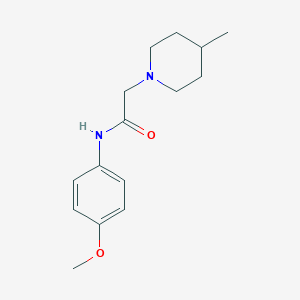
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as ADFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADFA is a pyrazolylacetamide derivative that has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide involves its ability to interact with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. This compound has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/Akt pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX, which are involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method and can be easily obtained in high purity. This compound has also been extensively studied in vitro and in vivo, making it a valuable tool for scientific research. However, there are some limitations to using this compound in lab experiments. This compound has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One potential direction is to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with proteins and enzymes in the body. Additionally, further studies are needed to establish the safety and efficacy of this compound in human clinical trials. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 2-acetyl-3,5-dimethylpyrazole in the presence of acetic anhydride and a catalyst. The resulting product is then treated with N-bromosuccinimide and triethylamine to obtain this compound. The synthesis method has been well-established in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. In pharmacology, this compound has been studied for its ability to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Propriétés
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9-15(11(3)20)10(2)19(18-9)8-14(21)17-13-6-4-12(16)5-7-13/h4-7H,8H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCGBRPZFOZONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)



![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)

![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
